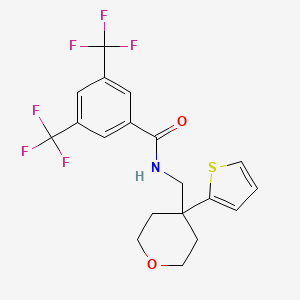
2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid
Descripción general
Descripción
2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid, also known as FMQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. FMQ is a synthetic compound that can be obtained through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Endocrinology and Metabolic Disease
BioE-1115 is a TBK1 inhibitor drug that has been developed by BioEnergenix, LLC. It is currently in the preclinical phase and is being studied for its potential applications in the field of endocrinology and metabolic disease .
Hypertriglyceridemia
BioE-1115 is actively being researched for its potential use in the treatment of hypertriglyceridemia. This condition is characterized by high levels of triglycerides in the blood, which can lead to heart disease .
Obesity
BioE-1115 has been studied in Zucker fatty (fa)/fa) rats, a genetic model of obesity. The treatment with BioE-1115 resulted in significant dose-dependent reductions in blood glucose, insulin, and triglycerides .
Dyslipidemia
BioE-1115 has shown potential in treating dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood. In animal models of obesity and dyslipidemia, BioE-1115 improved lipid and glucose metabolism .
5. Non-Alcoholic Fatty Liver Disease (NAFLD)/Non-Alcoholic Steatohepatitis (NASH) BioE-1115 has been investigated for its potential use in treating NAFLD/NASH. In a dietary murine model of NAFLD/NASH, BioE-1115 reduced body weight, liver weight, fasting blood glucose, serum triglycerides, hepatic triglycerides, hepatic fibrosis, hepatocyte vacuolization, and bile duct hyperplasia .
SREBP-1c Maturation
BioE-1115 has been shown to effectively prevent sterol regulatory element binding protein SREBP-1c maturation without affecting Akt/mTOR pathway signaling, resulting in impaired cellular SREBP transcription activity .
Mecanismo De Acción
Target of Action
BioE-1115 primarily targets PAS kinase (PASK) and casein kinase 2α (CK2α) . PASK is a nutrient-sensing protein kinase, and CK2α is a serine/threonine protein kinase involved in cell cycle control and DNA repair .
Mode of Action
BioE-1115 interacts with its targets by inhibiting their activity. It has an IC50 of 4 nM for PASK and 10 μM for CK2α . This inhibition effectively prevents the autophosphorylation of PASK .
Biochemical Pathways
BioE-1115 affects the sterol regulatory element-binding protein (SREBP) pathway. It prevents the maturation of SREBP-1c, a transcription factor that induces the expression of enzymes responsible for lipogenesis and triglyceride formation .
Result of Action
BioE-1115 has shown to reduce blood glucose, insulin, and triglycerides in Zucker rats, a genetic model of obesity, dyslipidemia, and insulin resistance . It also reduces body weight, liver weight, fasting blood glucose, serum triglycerides, hepatic triglycerides, hepatic fibrosis, hepatocyte vacuolization, and bile duct hyperplasia in mice fed a high-fat/high-fructose diet .
Action Environment
The efficacy and stability of BioE-1115 can be influenced by various environmental factors. For instance, diet can significantly impact the compound’s action, as seen in animal models where the effects of BioE-1115 were more pronounced in animals fed a high-fat diet
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKRYYTVQXUOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)
![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)
![N-isopentyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2789345.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)

![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789355.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2789358.png)
methanone](/img/structure/B2789359.png)
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)